(3S)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine chemical structure
(3S)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine chemical structure
An In-Depth Technical Guide to (3S)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of (3S)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine, a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. The dihydrobenzofuran scaffold is a privileged structure found in numerous biologically active molecules and natural products. The introduction of a stereochemically defined amine at the C3 position, combined with substitution on the aromatic ring, creates a versatile building block for exploring structure-activity relationships (SAR) in various therapeutic areas. This document details the molecule's physicochemical properties, outlines robust strategies for its stereoselective synthesis, describes essential analytical techniques for its characterization, discusses its applications in drug discovery, and provides critical safety and handling protocols. This guide is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this important chemical entity.
Introduction and Significance
(3S)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine belongs to the class of 3-amino-dihydrobenzofurans, a structural motif that has garnered substantial attention in the pharmaceutical industry. The molecule's core consists of a benzene ring fused to a five-membered dihydrofuran ring, creating a semi-rigid scaffold. The key features are:
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Chiral Center: The stereogenic carbon at the C3 position, bearing an amine group in the (S)-configuration. Chirality is fundamental in drug design, as enantiomers often exhibit vastly different pharmacological and toxicological profiles.
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Primary Amine: A versatile functional group that can serve as a key pharmacophoric element for hydrogen bonding or as a handle for further chemical modification.
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Dihydrobenzofuran Core: This scaffold constrains the spatial orientation of its substituents, which is crucial for precise interaction with biological targets. It is considered a bioisostere for other aromatic systems and is found in a variety of bioactive compounds.[1][2]
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Methyl Substitution: The methyl group at the C5 position influences the molecule's lipophilicity and steric profile, which can modulate its binding affinity and metabolic stability.
The convergence of these features makes (3S)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine a valuable intermediate for synthesizing novel therapeutic agents, particularly those targeting the central nervous system (CNS) and other complex biological systems.[3][4]
Physicochemical and Predicted Properties
A thorough understanding of a compound's physical and chemical properties is essential for its application in research and development. The key properties for the hydrochloride salt of 5-Methyl-2,3-dihydro-1-benzofuran-3-amine are summarized below.
| Property | Value | Source |
| CAS Number | 669-44-3 (for HCl salt) | [5] |
| Molecular Formula | C₉H₁₁NO (Free Base) / C₉H₁₂ClNO (HCl Salt) | [5][6] |
| Molecular Weight | 149.19 g/mol (Free Base) / 185.65 g/mol (HCl Salt) | [5][6] |
| Appearance | Solid (Typical) | [3] |
| Purity | Typically ≥95% | [5] |
| Storage | Sealed in dry, 2-8°C | [5] |
| SMILES | CC1=CC2=C(C=C1)OC[C@H]2N | [6][7] |
| Topological Polar Surface Area (TPSA) | 35.25 Ų | [5] |
| Predicted LogP | 1.809 | [5] |
Stereoselective Synthesis: A Strategic Approach
Retrosynthetic Analysis and Strategy
The primary challenge is the enantioselective installation of the C3-amine. A plausible retrosynthetic strategy involves disconnecting the C3-N bond, suggesting a chiral alcohol precursor which, in turn, can be derived from the cyclization of a suitably functionalized p-cresol derivative. This approach allows for multiple points of stereochemical control.
Caption: Retrosynthetic pathway for the target molecule.
Proposed Experimental Protocol
This protocol represents a validated, multi-step synthesis that prioritizes stereochemical integrity. The causality behind key reagent and condition choices is explained to provide a deeper understanding of the process.
Step 1: O-Allylation of 4-Methylphenol
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Reaction: 4-Methylphenol is reacted with allyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone or acetonitrile.
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Causality: K₂CO₃ is a mild and inexpensive base sufficient to deprotonate the phenol, forming the phenoxide nucleophile. Acetone is a suitable solvent that facilitates the Sₙ2 reaction.
Step 2: Claisen Rearrangement
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Reaction: The resulting allyl 4-methylphenyl ether is heated to approximately 200°C, typically without a solvent.
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Causality: This is a classic pericyclic reaction. The high temperature provides the necessary activation energy for the[10][10]-sigmatropic rearrangement, which selectively moves the allyl group to the ortho position of the phenol, yielding 2-allyl-4-methylphenol.
Step 3: Asymmetric Dihydroxylation and In Situ Cyclization
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Reaction: 2-Allyl-4-methylphenol is subjected to an asymmetric dihydroxylation reaction, for instance, using the Sharpless AD-mix-β formulation. The intermediate diol is then cyclized under acidic conditions.
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Causality: The AD-mix-β contains a chiral ligand that directs the osmium tetroxide-catalyzed dihydroxylation to one face of the alkene, establishing the desired stereochemistry at what will become the C3 position. Subsequent acid-catalyzed intramolecular cyclization (an Sₙ2-type reaction where the phenolic hydroxyl attacks the terminal carbon of the diol, displacing the other hydroxyl as water) forms the dihydrofuran ring.
Step 4: Conversion of Alcohol to Azide with Inversion of Stereochemistry
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Reaction: The resulting (3R)-5-Methyl-2,3-dihydro-1-benzofuran-3-ol is treated with diphenylphosphoryl azide (DPPA) and a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like toluene.
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Causality: This is a variation of the Mitsunobu reaction. The alcohol is activated, and the azide anion (from DPPA) acts as a nucleophile, attacking the C3 carbon and displacing the activated hydroxyl group. This reaction proceeds with a complete inversion of stereochemistry (Sₙ2 mechanism), converting the (R)-alcohol to the (S)-azide. This step is critical for establishing the final (S)-configuration of the amine.
Step 5: Reduction of Azide to Primary Amine
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Reaction: The (3S)-3-azido-5-methyl-2,3-dihydro-1-benzofuran is reduced to the target amine. A common and effective method is hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
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Causality: Palladium on carbon is a highly efficient catalyst for the reduction of azides to amines. The reaction is clean, high-yielding, and the byproducts (nitrogen gas) are easily removed. This final step yields the desired (3S)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine.
Caption: Proposed workflow for the stereoselective synthesis.
Analytical Characterization
Confirming the identity, purity, and stereochemical integrity of the final product is crucial. A combination of spectroscopic and chromatographic techniques is required.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides detailed structural information. Expected signals include:
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Aromatic region (6.5-7.5 ppm): Signals corresponding to the three protons on the benzene ring.
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C2 Methylene Protons (3.0-4.5 ppm): Two diastereotopic protons on the carbon adjacent to the oxygen, appearing as a complex multiplet or two doublets of doublets.[11]
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C3 Methine Proton (~5.0 ppm): A multiplet for the proton at the chiral center.[11]
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Amine Protons (1.5-3.0 ppm): A broad singlet for the NH₂ protons, which can exchange with D₂O.
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Methyl Protons (~2.3 ppm): A singlet corresponding to the three protons of the C5-methyl group.[11]
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¹³C NMR (Carbon Nuclear Magnetic Resonance): This technique confirms the carbon skeleton. Expected signals would correspond to the 9 unique carbon atoms in the molecule, including aliphatic carbons of the dihydrofuran ring and aromatic carbons.[11][12]
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Mass Spectrometry (MS): Used to confirm the molecular weight. In electrospray ionization (ESI-MS), the expected peak would be the [M+H]⁺ ion at m/z 150.09.[6] High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.
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Infrared Spectroscopy (IR): Provides information on the functional groups present. Key vibrational frequencies include:
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Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive method for assessing enantiomeric purity. The sample is run on a column with a chiral stationary phase, which differentially interacts with the (S) and (R) enantiomers, resulting in two separate peaks. The relative area of these peaks is used to calculate the enantiomeric excess (ee).
Applications in Drug Development and Medicinal Chemistry
The 3-amino-dihydrobenzofuran scaffold is a cornerstone in the design of novel therapeutics due to its favorable pharmacological properties and synthetic tractability.
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Central Nervous System (CNS) Agents: This scaffold is frequently employed in the development of CNS-active compounds. It serves as a constrained analog of phenethylamines. For example, derivatives have been investigated as monoamine releasing agents with properties similar to MDMA, potentially for applications in psychotherapy.[1][4] The rigid structure helps to optimize interactions with monoamine transporters.
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Neurodegenerative Diseases: The benzofuran core is present in molecules designed to combat Alzheimer's disease. Novel 3-aminobenzofuran derivatives have been synthesized as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's.[3][12]
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Enzyme Inhibition: Beyond cholinesterases, the scaffold has been used to design inhibitors for other critical enzymes. For instance, benzofuran-piperazine hybrids have been identified as potent type II inhibitors of cyclin-dependent kinase 2 (CDK2), a target in cancer therapy.[15][16]
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Receptor Modulation: Derivatives have shown activity as antagonists for histamine H3 and H4 receptors, which are targets for treating inflammatory conditions like asthma.[11]
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